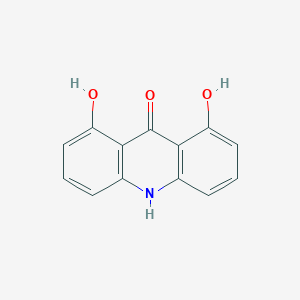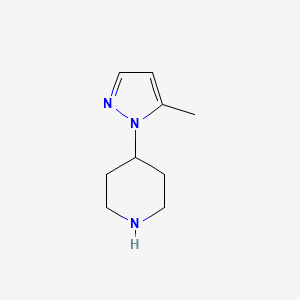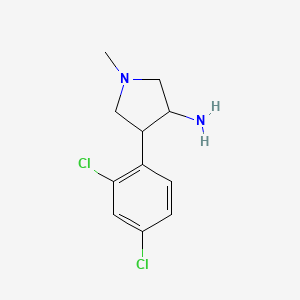
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, including cyclization, halogenation, and esterification reactionsThe final step involves esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Solvents such as N,N-dimethylformamide (DMF) and catalysts may be used to facilitate the reactions. The process may also include purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Halogen atoms such as chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .
科学研究应用
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Due to its structural similarity to fluoroquinolones, it is investigated for its potential antibacterial properties and therapeutic applications.
作用机制
The mechanism of action of ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .
相似化合物的比较
Similar Compounds
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound shares a similar quinoline core but has a fluorine atom instead of the difluoromethoxy group.
Ethyl 7-chloro-6-fluoro-4-oxo-1-(2-propynyl)-1,4-dihydroquinoline-3-carboxylate: This compound has a propynyl group in place of the ethyl group.
Uniqueness
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the difluoromethoxy group, which can enhance its biological activity and alter its chemical properties compared to other similar compounds. This structural modification may result in improved pharmacokinetic properties and increased potency against certain bacterial strains .
属性
分子式 |
C15H14ClF2NO4 |
|---|---|
分子量 |
345.72 g/mol |
IUPAC 名称 |
ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H14ClF2NO4/c1-3-19-7-9(14(21)22-4-2)13(20)8-5-12(23-15(17)18)10(16)6-11(8)19/h5-7,15H,3-4H2,1-2H3 |
InChI 键 |
MCNITXXIEKIBLO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC(F)F)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)




![Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11784909.png)



![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid hydrochloride](/img/structure/B11784930.png)


